An In-depth Technical Guide on the Chemical Nature of 4,6-Dimethylnonan-5-one, a Putative "Pycnophorin"
An In-depth Technical Guide on the Chemical Nature of 4,6-Dimethylnonan-5-one, a Putative "Pycnophorin"
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the chemical structure identified as "Pycnophorin," with the IUPAC name 4,6-dimethylnonan-5-one. While extensive searches for a compound specifically named "Pycnophorin" in scientific literature and databases have not yielded significant results regarding its biological activity, this document focuses on its elucidated chemical properties. Furthermore, it explores the potential biological context of this molecule by examining structurally similar compounds with known biological functions, particularly within the class of insect pheromones.
Chemical Structure and Properties
The compound is an aliphatic ketone with the systematic name 4,6-dimethylnonan-5-one. Its chemical structure consists of a nine-carbon chain (nonane) with a ketone functional group at the fifth carbon and two methyl group substituents at the fourth and sixth positions.
Chemical Structure:
Key Chemical Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | 4,6-dimethylnonan-5-one | PubChem |
| Molecular Formula | C11H22O | PubChem |
| Molecular Weight | 170.29 g/mol | PubChem |
| SMILES | CCCC(C)C(=O)C(C)CCC | PubChem |
| InChI | InChI=1S/C11H22O/c1-5-7-9(3)11(12)10(4)8-6-2/h9-10H,5-8H2,1-4H3 | PubChem |
| CAS Number | 13019-20-0 | PubChem |
Potential Biological Role as an Insect Pheromone
While direct biological data for 4,6-dimethylnonan-5-one is scarce, its chemical structure, a relatively simple aliphatic ketone, is characteristic of many insect pheromones.[1][2] Insect pheromones are chemical signals used for communication between individuals of the same species, mediating behaviors such as mating, aggregation, and alarm.[1][3]
Ketones are a well-established functional group in a variety of insect pheromones.[1][4] For instance, a structurally similar compound, (4S,6S,7S)-7-Hydroxy-4,6-dimethylnonan-3-one, is a known pheromone component of the bostrychid beetle, Dinoderus bifoveolatus.[5] Another example is (7S)–(–)-4,6-dimethyl–7–hydroxy–3-nonone, the sex pheromone of the cigarette beetle, Lasioderma serricorne.[1] These examples suggest that 4,6-dimethylnonan-5-one could potentially function as a pheromone in an insect species yet to be fully characterized.
The specificity of pheromone signaling is often determined by subtle structural variations, including the position and type of functional groups, chain length, and stereochemistry.[6] Therefore, the precise biological activity of 4,6-dimethylnonan-5-one would be highly dependent on the specific receptor proteins of a target organism.
Synthesis and Experimental Approaches
The synthesis of similar aliphatic ketones has been documented in the scientific literature. General synthetic strategies often involve Grignard reactions to form the carbon skeleton, followed by oxidation of a secondary alcohol to the corresponding ketone.[7] A patent for the production of the related compound 4,6-dimethyl-7-hydroxynonan-3-one describes a multi-step synthesis starting from 3-pentanone and methacrylonitrile.[8]
For the biological evaluation of a putative pheromone like 4,6-dimethylnonan-5-one, standard experimental protocols would include:
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Chemical Synthesis and Purification: Synthesis of the pure compound, including stereoisomers if chiral centers are present, followed by purification using techniques like column chromatography and distillation.
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Electroantennography (EAG): A technique to measure the electrical response of an insect's antenna to volatile compounds. This would be a primary screening method to identify potential insect species that can detect 4,6-dimethylnonan-5-one.
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Gas Chromatography-Mass Spectrometry (GC-MS) coupled with EAG: To identify the active compound from natural insect extracts and compare it with the synthetic standard.
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Behavioral Assays: Wind tunnel or field trapping experiments to determine if the compound elicits a behavioral response (e.g., attraction) in a specific insect species.
Conclusion and Future Directions
The compound identified as "Pycnophorin," with the chemical structure 4,6-dimethylnonan-5-one, is a well-defined chemical entity. However, there is a significant lack of published data regarding its biological activity, mechanism of action, and associated signaling pathways. Based on its structural similarity to known insect pheromones containing a ketone functional group, it is plausible that this molecule may play a role in insect chemical communication.
For researchers and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in the absence of a clear biological context for this molecule. The opportunity resides in the potential for novel discovery. Future research should focus on:
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Screening for Biological Activity: Testing 4,6-dimethylnonan-5-one in a broad range of biological assays, including as a potential insect pheromone against various species.
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Investigating Natural Sources: Attempting to isolate and identify this compound from natural sources, such as plants of the Pycnophora genus or insect secretions, which could provide clues to its ecological role.
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Computational Studies: Utilizing molecular modeling and docking studies to predict potential protein targets based on its chemical structure.
Until such studies are conducted, the biological function of 4,6-dimethylnonan-5-one remains an open question. This guide provides the foundational chemical knowledge necessary for initiating such investigations.
References
- 1. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 2. Pheromone biosynthesis and role of functional groups in pheromone specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 4. Effects of trifluoromethyl ketones and related compounds on the EAG and behavioural responses to pheromones in male moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of (4R,6S,7R)-7-hydroxy-4,6-dimethyl-3-nonanone and (3R,5S,6R)- 6-hydroxy-3,5-dimethyl-2-octanone, the pheromone components of the bostrychid beetle, Dinoderus bifoveolatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ukdiss.com [ukdiss.com]
- 8. US4925985A - Novel process for the production of 4,6-dimethyl-7-hydroxynonan-3-one - Google Patents [patents.google.com]
